molecular formula C11H11ClN4O3 B1607797 7-Chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole CAS No. 257932-07-3

7-Chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole

Cat. No.: B1607797
CAS No.: 257932-07-3
M. Wt: 282.68 g/mol
InChI Key: FTARNHBLAKDKDS-UHFFFAOYSA-N
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Description

7-Chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole is a chemical compound known for its unique structural properties and diverse applications in scientific research. It is characterized by the presence of a benzoxadiazole ring substituted with chloro, nitro, and piperidino groups. This compound is often used in various analytical and synthetic applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole typically involves the following steps:

    Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Piperidination: The final step involves the substitution of a hydrogen atom with a piperidino group, which can be achieved using piperidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, chlorination, and piperidination processes, optimized for yield and purity. These processes are typically conducted under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzoxadiazoles: Nucleophilic substitution reactions produce various substituted benzoxadiazoles.

Scientific Research Applications

7-Chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole has numerous applications in scientific research:

    Analytical Chemistry: Used as a reagent for the detection and quantification of amino acids and other small molecules.

    Biological Studies: Employed in the study of enzyme activities and protein interactions.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the piperidino group can enhance binding affinity to biological targets. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-nitro-2,1,3-benzoxadiazole: Lacks the piperidino group, making it less versatile in certain applications.

    7-Chloro-4-nitro-5-morpholino-2,1,3-benzoxadiazole: Contains a morpholino group instead of a piperidino group, which can alter its reactivity and binding properties.

Uniqueness

7-Chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole is unique due to the presence of the piperidino group, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high sensitivity and specificity.

Properties

IUPAC Name

7-chloro-4-nitro-5-piperidin-1-yl-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O3/c12-7-6-8(15-4-2-1-3-5-15)11(16(17)18)10-9(7)13-19-14-10/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTARNHBLAKDKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370940
Record name 7-Chloro-4-nitro-5-(piperidin-1-yl)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257932-07-3
Record name 7-Chloro-4-nitro-5-(piperidin-1-yl)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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